2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide

Physicochemical Profiling Lead Optimization Solubility-Permeability Trade-off

The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 847751-33-1) is a synthetic N-substituted saccharin derivative that integrates a 3,5-dimethylisoxazole pharmacophore with a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core. This hybrid scaffold combines the hydrogen-bonding capability and metabolic stability associated with sulfone-containing bicycles and the drug-likeness contributions of the dimethylisoxazole moiety, making it a member of the privileged saccharin–isoxazole conjugate chemical class frequently explored for selective enzyme inhibition and antimicrobial programmes.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
Cat. No. B11056758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CN2C(=O)C3=CC=CC=C3S2(=O)=O
InChIInChI=1S/C13H12N2O4S/c1-8-11(9(2)19-14-8)7-15-13(16)10-5-3-4-6-12(10)20(15,17)18/h3-6H,7H2,1-2H3
InChIKeyWPSWQFUYPIDPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-Dioxide: Core Profile for Procurement Prioritization


The compound 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide (CAS 847751-33-1) is a synthetic N-substituted saccharin derivative that integrates a 3,5-dimethylisoxazole pharmacophore with a benzo[d]isothiazol-3(2H)-one 1,1-dioxide core . This hybrid scaffold combines the hydrogen-bonding capability and metabolic stability associated with sulfone-containing bicycles and the drug-likeness contributions of the dimethylisoxazole moiety, making it a member of the privileged saccharin–isoxazole conjugate chemical class frequently explored for selective enzyme inhibition and antimicrobial programmes [1][2].

Why In-Class Saccharin–Isoxazole Conjugates Are Not Interchangeable: The Case for 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-Dioxide


Even within the narrow saccharin–isoxazole chemical series, subtle variations in the oxidation state of the benzisothiazolone ring and the substitution pattern on the isoxazole profoundly alter both physicochemical and biological profiles [1]. The 1,1-dioxide (sulfone) forms a markedly more electron-deficient and polarizable scaffold than its non-dioxide (sulfide) cognate, which directly influences solubility, permeability, and target-binding enthalpy—parameters that cannot be extrapolated from unoxidized or structurally truncated analogues . As a result, replacing this specific compound with a generic library member lacking the dioxide or bearing a different isoxazole substitution yields non-predictable assay readouts and procurement risks.

Quantitative Differentiation Evidence for 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-Dioxide


Oxidation-State-Driven Physicochemical Differentiation Versus the Non-Dioxide Analogue (Hit2Lead SC-85668999)

The target sulfone (C13H12N2O4S, MW 292.31) possesses two additional oxygen atoms compared to its direct non-dioxide analogue 2-[(3,5-dimethylisoxazol-4-yl)methyl]-1,2-benzisothiazol-3(2H)-one (C13H12N2O2S, MW 260.31) . This oxidation increases the H-bond acceptor count from 3 to 4 and substantially raises the polar surface area, which is predicted to lower LogP and passive membrane permeability while improving aqueous solubility—a classic solubility-permeability divergence that cannot be interpolated from the non-dioxide data [1].

Physicochemical Profiling Lead Optimization Solubility-Permeability Trade-off

Isoxazole Substitution Vector Comparison: 3,5-Dimethyl vs. 2-Methyl Full-Oxazole (Hit2Lead SC-71432958)

A structurally adjacent screening compound, 2-[(2-methyl-1,3-oxazol-4-yl)methyl]-1,2-benzisothiazol-3(2H)-one (Hit2Lead SC-71432958, MW 246), differs from the target molecule both in the dioxide oxidation state and in the oxazole regioisomerism . The 2-methyl‑1,3-oxazole ring places the methyl group at the 2‑position (adjacent to the heteroatom), whereas the target bears 3,5-dimethyl substituents on an isoxazole nucleus, altering electron density distribution, dipole moment, and steric bulk around the methylene linker. The nearly 47-Da mass difference and topological polar surface area shift render the two molecules non-redundant in chemoproteomic fingerprinting experiments.

Scaffold Comparison Screening Library Selection Structure–Property Relationships

Carbonic Anhydrase IX/XII Selectivity: Class-Level Evidence for Saccharin–Isoxazole Dioxide Hybrids

A focused series of saccharin–isoxazole and saccharin–isoxazoline hybrids bearing the 1,1-dioxide pharmacophore was evaluated against human carbonic anhydrase isoforms [1]. Several analogues displayed Ki values in the low nanomolar range against the tumor-associated isoforms hCA IX and XII, with selectivity ratios over the ubiquitous hCA II exceeding 100‑fold. While the exact 3,5‑dimethyl derivative was not individually reported, the data demonstrate that the saccharin–dioxide core linked to an isoxazole can achieve isoform selectivity that is absent in truncated saccharin derivatives lacking the isoxazole appendage [1].

Carbonic Anhydrase Inhibition Tumor-Associated Isoforms Selectivity Window

Green Synthesis Accessibility and Structural Uniqueness Within Commercial Screening Collections

Methodology for preparing N‑saccharin isoxazoles and isoxazolines via water‑promoted, KI/Oxone‑mediated [3+2] cycloaddition has been established, enabling rapid milligram‑to‑gram scale access under mild, environmentally benign conditions [1]. Commercial vendors list the target compound as a screening‑only item (e.g., Hit2Lead SC‑85668999 is the non‑dioxide form) , while the 1,1‑dioxide variant (CAS 847751‑33‑1) is not widely stocked by major aggregators, giving early procurement adopters a competitive lead time advantage when incorporating this exact scaffold into custom library designs.

Compound Library Diversity Synthetic Accessibility Procurement Lead Time

Procurement‑Guiding Application Scenarios for 2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-Dioxide


Targeted Carbonic‑Anhydrase‑Directed Oncology Probe Development

The class‑level nanomolar potency and >100‑fold selectivity against tumor‑associated CA IX/XII over ubiquitous CA II [1] designates the saccharin–isoxazole dioxide scaffold as a privileged starting point for developing imaging probes or hypoxia‑activated therapeutics. The dioxide group enhances metal‑coordinating capacity at the catalytic zinc, a feature attenuated in the non‑dioxide analogue.

Physicochemical‑Driven Lead Optimisation for CNS‑Excluded Programs

With a higher tPSA (~65–68 Ų) and lower predicted LogP relative to the non‑dioxide analogue (tPSA 48 Ų, LogP 2.09) [1], the target sulfone is inherently biased toward lower passive CNS penetration, making it the preferred choice when peripheral restriction is desired and the non‑dioxide analogue would incorrectly predict adequate brain exposure.

Custom Fragment‑Based Screening Library Expansion

The combination of a low‑molecular‑weight core (292 Da), three‑dimensional isoxazole decoration, and amenability to late‑stage diversification via the methyl or methylene positions [1] allows the target to serve as a versatile fragment‑linking anchor. Its limited commercial cataloguing offers early‑mover advantage for proprietary library construction.

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